molecular formula C23H19BrN4O3 B2481204 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide CAS No. 1105223-18-4

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2481204
CAS RN: 1105223-18-4
M. Wt: 479.334
InChI Key: BQISOLRYJGBFIN-UHFFFAOYSA-N
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Description

Oxadiazole derivatives are recognized for their broad spectrum of biological activities and have been extensively studied for their potential in various applications, including pharmacology and material science. These compounds, including the one mentioned, are notable for their structural diversity and the possibility of tailoring their properties through chemical modifications.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the conversion of aryl/aralkyl organic acids into esters, followed by transformation into hydrazides, and subsequent cyclization to form oxadiazole rings. One common approach includes the reaction of aryl/aralkyl-substituted esters with hydrazide and then with a halogenated compound in the presence of a base and a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to yield the target oxadiazole compounds (Gul et al., 2017).

Scientific Research Applications

Synthesis and Material Science

  • Polymer Synthesis and Thermal Stability : Research indicates that derivatives of 1,3,4-oxadiazole are used in synthesizing new, thermally stable polyimides and poly(amide-imide) materials. These materials show promise due to their solubility in polar and aprotic solvents and their thermal behavior, making them suitable for various industrial applications, including coatings and films with high thermal stability (Mansoori et al., 2012).

Antimicrobial Applications

  • Antimicrobial and Hemolytic Activity : Compounds with 1,3,4-oxadiazole moieties have been evaluated for their antimicrobial properties. For instance, certain synthesized derivatives have shown active antimicrobial properties against various microbial species, highlighting their potential as templates for developing new antimicrobial agents. The activity includes effectiveness against both gram-positive and gram-negative bacteria, with some derivatives also exhibiting hemolytic activity, indicating their potential for more targeted biological applications (Gul et al., 2017).

Pharmacological Research

  • Enzyme Inhibition and Potential Anticancer Properties : Some studies have explored the role of 1,3,4-oxadiazole derivatives as enzyme inhibitors and potential anticancer agents. For example, derivatives have been identified that induce apoptosis in cancer cell lines, indicating their potential use in cancer treatment. This research area explores the biochemical interactions and mechanisms through which these compounds affect cellular processes, providing a foundation for developing novel therapeutic agents (Zhang et al., 2005).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some compounds with a 1,2,4-oxadiazole ring have been found to have antimicrobial and antitumor activities .

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental testing. It’s important to handle all new compounds with care until their safety profiles are well-established .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety profile .

properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O3/c1-14-10-15(2)12-18(11-14)25-20(29)13-28-9-3-4-19(23(28)30)22-26-21(27-31-22)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQISOLRYJGBFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide

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